Cas no 57479-65-9 (Methanone, (2-aminophenyl)(3-chlorophenyl)-)
Methanone, (2-aminophenyl)(3-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
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- Methanone, (2-aminophenyl)(3-chlorophenyl)-
- (2-aminophenyl)-(3-chlorophenyl)methanone
- A869671
- 57479-65-9
- DTXSID70481524
- AKOS014160784
- 2-amino-5'-chlorobenzophenone
- CCG-134779
- (2-Aminophenyl)(3-chlorophenyl)methanone
- SB80957
- SCHEMBL5740187
- 2-Amino-3'-chlorobenzophenone
- COMTXRHVBLIIOW-UHFFFAOYSA-N
-
- Inchi: 1S/C13H10ClNO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H,15H2
- InChI Key: COMTXRHVBLIIOW-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C(C1C=CC=CC=1N)=O
Computed Properties
- Exact Mass: 231.0452
- Monoisotopic Mass: 231.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- PSA: 43.09
Methanone, (2-aminophenyl)(3-chlorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120575-1g |
(2-Aminophenyl)(3-chlorophenyl)methanone |
57479-65-9 | 95% | 1g |
$534.10 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738433-1g |
(2-Aminophenyl)(3-chlorophenyl)methanone |
57479-65-9 | 98% | 1g |
¥4968.00 | 2024-05-08 | |
| Ambeed | A377883-1g |
(2-Aminophenyl)(3-chlorophenyl)methanone |
57479-65-9 | 95+% | 1g |
$507.0 | 2024-04-18 | |
| Crysdot LLC | CD12059446-1g |
(2-Aminophenyl)(3-chlorophenyl)methanone |
57479-65-9 | 95+% | 1g |
$485 | 2024-07-24 |
Methanone, (2-aminophenyl)(3-chlorophenyl)- Suppliers
Methanone, (2-aminophenyl)(3-chlorophenyl)- Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on Methanone, (2-aminophenyl)(3-chlorophenyl)-
Introduction to Methanone, (2-aminophenyl)(3-chlorophenyl)- and Its Significance in Modern Chemical Research
Methanone, (2-aminophenyl)(3-chlorophenyl)-, identified by its CAS number 57479-65-9, represents a compound of considerable interest in the realm of organic chemistry and pharmaceutical research. This heterocyclic methanone derivative has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The presence of both an amino group and a chloro substituent on a phenyl ring system imparts distinct reactivity, making it a valuable scaffold for synthetic chemists exploring new chemical entities.
The compound's molecular structure, characterized by a central methanone core flanked by two phenyl rings—one substituted with an amino group and the other with a chloro group—provides a rich platform for further functionalization. Such structural motifs are frequently employed in medicinal chemistry to modulate biological activity, solubility, and metabolic stability. The combination of these functional groups allows for diverse interactions with biological targets, including enzymes and receptors, which are pivotal in drug discovery processes.
In recent years, there has been a growing interest in developing small-molecule inhibitors that target specific biological pathways implicated in various diseases. Methanone derivatives have been extensively studied for their potential to interfere with key enzymatic processes or receptor binding. For instance, the amino group on the second phenyl ring can engage in hydrogen bonding interactions, while the chloro substituent on the third phenyl ring may influence electronic properties and lipophilicity. These features make this compound an attractive candidate for further exploration in drug design.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic profiles of such compounds with remarkable accuracy. Molecular docking studies have been performed using Methanone, (2-aminophenyl)(3-chlorophenyl)-, to evaluate its potential as an inhibitor of enzymes like kinases or proteases. These studies suggest that the compound may exhibit inhibitory activity against certain therapeutic targets, warranting further experimental validation.
The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in modern synthetic chemistry. Key steps typically include condensation reactions to form the methanone core, followed by selective functionalization at specific positions on the phenyl rings. Advances in catalytic methods have allowed for more efficient and environmentally benign synthetic routes, reducing waste and improving yields. Such improvements are crucial for scaling up production and ensuring cost-effectiveness in pharmaceutical development.
From a medicinal chemistry perspective, Methanone derivatives offer a balance between structural complexity and synthetic accessibility. Researchers often modify these scaffolds to optimize their pharmacological properties. For example, replacing the chloro group with another substituent might alter metabolic stability or target specificity. Similarly, introducing additional functional groups could enhance binding affinity or improve solubility profiles. These modifications underscore the versatility of this class of compounds in addressing unmet medical needs.
The role of computational tools in designing novel molecules cannot be overstated. Machine learning algorithms have been trained on vast datasets of known bioactive compounds to identify patterns that correlate with biological activity. By leveraging these algorithms, chemists can predict which modifications might enhance the potency or selectivity of Methanone derivatives. This data-driven approach accelerates the drug discovery pipeline significantly compared to traditional trial-and-error methods.
In conclusion, Methanone, (2-aminophenyl)(3-chlorophenyl)- (CAS no: 57479-65-9) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutic agents targeting various diseases. With advancements in synthetic methodologies and computational chemistry, this compound exemplifies how modern chemical research continues to drive innovation in drug discovery.
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